N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its potential pharmacological effects.
Preparation Methods
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide typically involves the following steps :
Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the starting reagent.
Stepwise Alkylation: The sulfur atom in the thiadiazole ring is alkylated using appropriate alkylating agents.
Acylation: The nitrogen atom is then acylated to form the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired product.
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets and pathways :
Molecular Targets: The compound targets specific enzymes and receptors in the body.
Pathways Involved: It modulates various biochemical pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds :
Similar Compounds: Examples include N-[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide and 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.
Uniqueness: The presence of the 4-chlorophenoxy group in its structure distinguishes it from other thiadiazole derivatives, contributing to its unique biological activities.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c13-7-1-3-8(4-2-7)20-5-10(19)15-11-16-17-12(22-11)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNZXKKNVUBQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(S2)SCC(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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